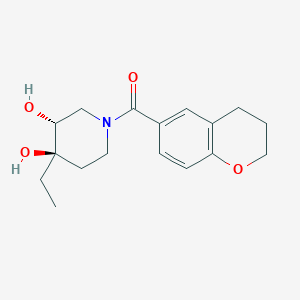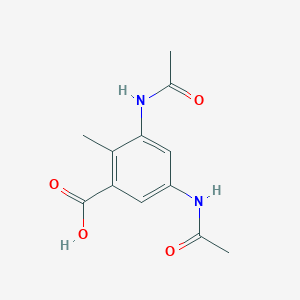
(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-ethylpiperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chromen derivatives has been explored through various methods, including a novel approach using a poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives with excellent yields in water. This method emphasizes mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang et al., 2015).
Molecular Structure Analysis
The crystal structures of compounds similar to the target molecule, particularly derivatives of piperidine, have been determined to understand their molecular conformation. For instance, the conformation differences between 3-ethyl and 3-isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate were studied, highlighting the influence of substituents on the molecular structure (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving chromen derivatives include enantioselective additions, such as the diethylzinc addition to aldehydes using dihydroxypiperidine derivatives as catalysts, demonstrating the potential for asymmetric synthesis (Roudeau et al., 2006).
Physical Properties Analysis
The physical properties of chromen derivatives can be complex, involving various spectroscopic techniques for characterization. For example, the synthesis of 3,3′-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives highlighted the use of IR, NMR spectroscopy, MS, and elemental analysis for characterization, emphasizing the importance of these techniques in determining physical properties (Zhou et al., 2013).
Chemical Properties Analysis
The chemical properties of chromen derivatives are explored through their reactivity and interaction with other molecules. For instance, the synthesis and antimicrobial activity study of novel chromen-2-one derivatives showed significant activity, indicating their chemical reactivity and potential applications in medicinal chemistry (Mandala et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Catalysis
Poly (Ethylene Glycol) Grafted Catalysts for Synthesis of Chromene Derivatives
A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid has been identified as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives through a one-pot three-component reaction. This method highlights the advantages of mild reaction conditions, environmental friendliness, and the catalyst's reusability without significant loss of activity (Wang et al., 2015).
Enantioselective Synthesis Using Dihydroxypiperidine Derivatives
Chiral (3R,5R)-dihydroxypiperidine derivatives have been used to catalyze the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols with high enantiomeric excess. This approach showcases the synthesis of optically active compounds via catalysts derived from piperidine (Roudeau et al., 2006).
Medicinal Chemistry and Bioactive Compounds
Antiproliferative Properties of Benzochromene Derivatives
The synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their cytotoxic effects against HT-29 cells demonstrate significant potential for colon cancer treatment. These compounds, particularly 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, have shown to induce apoptosis in colorectal cancer cell lines by modulating the expression of pro- and anti-apoptotic genes (Ahagh et al., 2019).
Antimicrobial Activity of Chromene-Based Naphthyridines Derivatives
Novel chromeno[4,3-f][1,8]naphthyridines derivatives have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, highlighting the potential medical applications of chromene derivatives (Gohil et al., 2016).
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-17(21)7-8-18(11-15(17)19)16(20)13-5-6-14-12(10-13)4-3-9-22-14/h5-6,10,15,19,21H,2-4,7-9,11H2,1H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKZEJIKKQXNMV-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1O)C(=O)C2=CC3=C(C=C2)OCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-ethylpiperidine-3,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)
![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)
